![molecular formula C10H9BrN2O2 B2779781 Ethyl 5-bromoindazole-1-carboxylate CAS No. 1456070-27-1](/img/structure/B2779781.png)
Ethyl 5-bromoindazole-1-carboxylate
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Overview
Description
Ethyl 5-bromoindazole-1-carboxylate is a chemical compound with the CAS Number: 1456070-27-1 . It has a molecular weight of 269.1 and its IUPAC name is ethyl 5-bromo-1H-indazole-1-carboxylate .
Molecular Structure Analysis
The molecular structure of Ethyl 5-bromoindazole-1-carboxylate is represented by the linear formula: C10H9BrN2O2 . The InChI code for this compound is 1S/C10H9BrN2O2/c1-2-15-10(14)13-9-4-3-8(11)5-7(9)6-12-13/h3-6H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 5-bromoindazole-1-carboxylate are not available, carbonyl compounds with leaving groups, such as bromine, generally have reactions similar to aldehydes and ketones .Physical And Chemical Properties Analysis
Ethyl 5-bromoindazole-1-carboxylate is stored at refrigerated temperatures . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.Scientific Research Applications
Antiviral Research
Indole derivatives have shown potential in antiviral research . For example, certain 6-Amino-4-substitutedalkyl-1H-indazole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . Ethyl 5-bromoindazole-1-carboxylate, as an indole derivative, could potentially be used in similar research contexts.
Anti-inflammatory Research
Indole derivatives have also been associated with anti-inflammatory properties . Therefore, Ethyl 5-bromoindazole-1-carboxylate could potentially be used in research related to inflammation and related diseases.
Anticancer Research
Indole derivatives have been found to possess anticancer properties . Ethyl 5-bromoindazole-1-carboxylate could potentially be used in cancer research, particularly in the development of new anticancer drugs.
Anti-HIV Research
Indole derivatives have shown potential in anti-HIV research . Ethyl 5-bromoindazole-1-carboxylate could potentially be used in the development of new treatments for HIV.
Antioxidant Research
Indole derivatives have been associated with antioxidant properties . Ethyl 5-bromoindazole-1-carboxylate could potentially be used in research related to oxidative stress and related diseases.
Antimicrobial Research
Indole derivatives have shown antimicrobial properties . Ethyl 5-bromoindazole-1-carboxylate could potentially be used in the development of new antimicrobial agents.
Mechanism of Action
Target of Action
Ethyl 5-bromoindazole-1-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 5-bromoindazole-1-carboxylate may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 5-bromoindazole-1-carboxylate may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that Ethyl 5-bromoindazole-1-carboxylate may influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that Ethyl 5-bromoindazole-1-carboxylate may have a wide range of effects at the molecular and cellular levels.
properties
IUPAC Name |
ethyl 5-bromoindazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)13-9-4-3-8(11)5-7(9)6-12-13/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEQZUIALMZBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=C(C=C(C=C2)Br)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromoindazole-1-carboxylate |
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